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Compound of Interest

Compound Name: Fenhexamid

Cat. No.: B1672505

Abstract: This technical guide provides a comprehensive overview of the toxicological profile of
fenhexamid, a hydroxyanilide fungicide. It is intended for researchers, scientists, and drug
development professionals, offering an in-depth analysis of its toxicokinetics, acute and chronic
toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and neurotoxicity.
The document summarizes key quantitative data in tabular format, outlines experimental
methodologies for pivotal studies, and includes visualizations of metabolic and signaling
pathways.

Introduction

Fenhexamid (IUPAC name: N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-
carboxamide) is a locally systemic, protectant fungicide used to control Botrytis cinerea (gray
mold) and other fungal pathogens on a variety of fruits, vegetables, and ornamental plants.[1] It
belongs to the chemical class of hydroxyanilides.[2] The primary mechanism of fungicidal
action is the inhibition of 3-ketoreductase, an enzyme involved in the C4-demethylation step of
ergosterol biosynthesis, which is crucial for fungal cell membrane structure and function.[3][4]
[5] This guide details the toxicological evaluation of fenhexamid and its metabolites in various
non-target organisms.

Chemical Identity:
e Common Name: Fenhexamid[6]

« CAS Number: 126833-17-8[6]
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e Molecular Formula: C14H17CI2NO2[6]
e Molecular Weight: 302.2 g/mol [6]

e Synonyms: KBR 2738, Elevate, Teldor, Decree[1]

Toxicokinetics and Metabolism

Studies in animal models, primarily rats, indicate that fenhexamid is rapidly absorbed and
excreted.

2.1 Absorption, Distribution, Metabolism, and Excretion (ADME)

o Absorption: Following oral administration in rats, fenhexamid is rapidly and extensively
absorbed from the gastrointestinal tract, with over 97% of the dose being absorbed.[7]
Plasma concentrations peak within 5 to 90 minutes, depending on the dose.[7]

 Distribution: After 48 hours, remaining radioactivity is primarily located in the gastrointestinal
tract, with minimal distribution to other tissues.[7]

» Metabolism: Fenhexamid is metabolized in animals, with major metabolites including 4-
hydroxyfenhexamid and its glucuronide conjugate.[7] In goats, the primary residues found in
tissues and milk were the parent compound, 4-OH fenhexamid, fenhexamid glucuronide,
and 4-OH fenhexamid glucuronide.[7] Plant metabolism studies also show hydroxylation
followed by conjugation.[8]

o Excretion: Excretion is rapid, with more than 96% of the administered dose eliminated within
48 hours.[7] The primary route of excretion is via the feces, containing mostly the unchanged
parent compound, with a smaller portion excreted in the urine, mainly as the glucuronide
metabolite.[1][7] There is no evidence of bioaccumulation, even after repeated
administration.[7]

Table 1: Summary of Toxicokinetic Properties of Fenhexamid in Rats
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Parameter Finding Reference
) >97% of oral dose
Absorption [7]
absorbed
Time to Peak Plasma 5-90 minutes [7]

Excretion

>96% excreted within 48 hours

[7]

Primary Route

Feces (mostly unchanged)

[1](7]

Secondary Route

Urine (mostly as glucuronide)

[1](7]

| Accumulation | No evidence of accumulation |[7] |
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Caption: General workflow of fenhexamid toxicokinetics in mammals.

Toxicological Profile

Fenhexamid exhibits low acute toxicity via oral, dermal, and inhalation routes. The primary
effects observed after repeated dosing are related to hematological changes in dogs and
effects on the kidney and liver in rodents.

3.1 Acute Toxicity Fenhexamid has a low order of acute toxicity. It is not a skin or eye irritant
and is not a dermal sensitizer.[9][10]
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Table 2: Acute Toxicity of Fenhexamid

Study Type Species Result Reference
Oral LDso Rat >5,000 mg/kg bw [9]
Dermal LDso Rat >5,000 mg/kg bw [9]

Inhalation LCso (4-hr) Rat

>5.06 mg/L

[9]

Skin Irritation Rabbit

Not an irritant

[719]

Eye Irritation Rabbit

Not an irritant

[719]

| Dermal Sensitization | Guinea Pig | Not a sensitizer |[7][9] |

3.2 Subchronic and Chronic Toxicity Repeated oral administration of fenhexamid has been

evaluated in multiple species.

Table 3: Summary of Repeated Dose Toxicity Studies

Species Duration

Rat 2-year

NOAEL

500 ppm (~28
mgl/kg/day)

Key Findings
at LOAEL

Reference

Decreased

body weights,
effects on [9]
kidney

weights.

Mouse 2-year

800 ppm (~247
mg/kg/day)

Decreased body
weights,
[°]

increased food

consumption.

| Dog | 1-year | 500 ppm (17 mg/kg/day) | Decreased red blood cells, hemoglobin, and

hematocrit; increased Heinz bodies. |[7][9] |
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3.3 Genotoxicity Fenhexamid has been tested in a comprehensive battery of in vitro and in
Vivo genotoxicity assays, all of which were negative.[7]

Table 4: Genotoxicity Profile of Fenhexamid

Assay System Result Reference

S. typhimurium &

Ames Test . Negative [7]
E. coli

Unscheduled DNA Rat Hepatocytes (in ]

) ) Negative [7]
Synthesis vitro)
Chromosome Chinese Hamster )

] Negative [7]
Aberration Ovary (CHO) cells

_ Chinese Hamster V79 _
Gene Mutation o Negative [7]
cells (in vitro)

| Micronucleus Test | Mouse (in vivo) | Negative |[7] |

3.4 Carcinogenicity Based on the lack of evidence of carcinogenicity in long-term studies in
both rats and mice and the negative genotoxicity profile, fenhexamid is classified as "not likely
to be a human carcinogen”.[9][10][11]

Table 5: Carcinogenicity Studies of Fenhexamid

Species Duration Doses Tested Result Reference

Up to 20,000 No evidence of
Rat 2 years ppm (~1,280 carcinogenicit  [7][9]
mglkg/day) y

| Mouse | 2 years | Up to 7,000 ppm (~2,355 mg/kg/day) | No evidence of carcinogenicity |[7][9]
|

3.5 Reproductive and Developmental Toxicity Fenhexamid is not considered a reproductive or
developmental toxicant. No teratogenic effects were observed, and developmental effects were
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only seen at doses that also caused maternal toxicity.[9] There is no evidence of increased
susceptibility in offspring.[10][11]

Table 6: Reproductive and Developmental Toxicity of Fenhexamid

Study Type Species NOAEL Key Findings Reference

Decreased pup

Reproductive: body weights
2-Generation 20,000 observed in
_ Rat [71[9]
Reproduction ppmPup: 25 the presence
mglkg/day of parental
toxicity.
No
Developmental Rat 1,000 mg/kg/day = malformations or  [7][9]

teratogenicity.

| Developmental | Rabbit | Maternal: 100 mg/kg/dayDevelopmental: 300 mg/kg/day | No
teratogenicity. Decreased fetal body weight and delayed ossification at maternally toxic doses. |

(11071091 |

3.6 Neurotoxicity The neurotoxic potential of fenhexamid is low. An acute neurotoxicity study in
rats found no evidence of significant neurotoxic effects.[7] A marginally decreased body
temperature was observed in males at a very high dose (2,000 mg/kg), but this was not
considered biologically significant.[9][10]

Table 7: Neurotoxicity Study of Fenhexamid

Study Type Species NOAEL Key Findings Reference

| Acute Neurotoxicity | Rat | Male: 630 mg/kgFemale: 2,000 mg/kg | No evidence of
neurotoxicity. Marginally decreased body temperature in males at 2,000 mg/kg. |[9] |

Mechanistic Toxicology and Signaling Pathways
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While fenhexamid's primary mechanism of action is specific to fungal ergosterol biosynthesis,
some in vitro studies have suggested potential interactions with mammalian signaling
pathways, particularly endocrine pathways.

4.1 Endocrine Disruption Potential Several in vitro studies have investigated the potential for
fenhexamid to interact with hormone receptors:

» Anti-androgenic Activity: Fenhexamid has been shown to act as an anti-androgen in an
androgen receptor reporter assay in human breast cancer cells.[1][12]

o Estrogenic Activity: It has demonstrated estrogen receptor a (ERa) agonist activity in a yeast
reporter assay.[12] Subsequent studies in human breast and ovarian cancer cell lines
suggest that fenhexamid can promote cell proliferation and migration through an estrogen
receptor-dependent pathway.[12][13]

e Gene Expression: In breast cancer cells, fenhexamid was found to increase the expression
of miR-21, which has downstream antiestrogenic activity.[1]

It is important to note that these are in vitro findings, and their relevance to in vivo effects in
whole organisms has not been established. The comprehensive in vivo toxicology database
does not indicate that endocrine disruption is a primary mode of toxicity.
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Caption: Proposed pathway of fenhexamid in ER+ breast cancer cells (in vitro).[13]

Experimental Methodologies

The toxicological database for fenhexamid is extensive.[7] The methodologies summarized

below are representative of the key studies used for risk assessment.

5.1 Chronic Toxicity / Carcinogenicity Bioassay (Rat)

o Test System: Sprague-Dawley rats (50/sex/dose).

e Route of Administration: Dietary admixture.
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e Dose Levels: 0, 500, 5,000, or 20,000 ppm (equivalent to 0, 28, 292, or 1,280 mg/kg/day for
males and 0, 40, 415, or 2,067 mg/kg/day for females).[9]

e Duration: 24 months.[9]

o Key Endpoints: Clinical observations, body weight, food consumption, hematology, clinical
chemistry, urinalysis, organ weights, and comprehensive histopathology to assess for non-
neoplastic and neoplastic lesions.

5.2 Developmental Toxicity Study (Rabbit)

¢ Test System: Female rabbits (16 per group).[1][9]

o Route of Administration: Oral gavage.[1][9]

e Dose Levels: 0, 100, 300, or 1,000 mg/kg/day.[1][9]
o Duration: Gestation days 6 through 18.[1][9]

» Key Endpoints: Maternal (mortality, clinical signs, body weight, food consumption,
caesarean-section observations) and Fetal (number of corpora lutea, implantations,
resorptions, live/dead fetuses, fetal body weight, sex ratio, external, visceral, and skeletal
examinations for malformations and variations).
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Caption: Generalized experimental workflow for a 2-generation study.[9]
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Conclusion

The toxicological profile of fenhexamid is well-characterized. It demonstrates low acute toxicity
and is not genotoxic or carcinogenic. Repeated exposure in animal studies identifies the
hematopoietic system (dog) and kidney (rat) as target organs, but only at doses significantly
higher than potential human exposure levels. Fenhexamid is not a reproductive or
developmental toxicant, with effects on offspring occurring only at maternally toxic doses. While
some in vitro data suggest a potential for endocrine interaction, this has not been substantiated
by in vivo studies. Overall, when used according to regulatory guidelines, fenhexamid presents
a low toxicological risk to human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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